molecular formula C13H17N3O4 B2413387 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid CAS No. 2091298-49-4

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid

Cat. No.: B2413387
CAS No.: 2091298-49-4
M. Wt: 279.296
InChI Key: DRCIBWOWOXQHBP-UHFFFAOYSA-N
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Description

Overview of 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid

This compound represents a highly specialized organic molecule that embodies sophisticated chemical engineering principles. The compound possesses the molecular formula C₁₃H₁₇N₃O₄ and exhibits a molecular weight of 279.29 grams per mole, establishing it as a mid-sized organic molecule with substantial structural complexity. Its Chemical Abstracts Service registry number 2091298-49-4 provides unique identification within the global chemical literature database, facilitating precise academic discourse and research coordination.

The structural architecture of this compound presents a fascinating convergence of multiple chemical functionalities that collectively contribute to its distinctive properties. The molecule features a tert-butoxycarbonyl protecting group attached to an amino functionality, which is further connected to a cyclopropane ring system. This cyclopropane moiety serves as a crucial structural bridge connecting to a pyrimidine heterocycle bearing a carboxylic acid substituent at the 5-position. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions reflects this complex structural arrangement, providing researchers with precise chemical identification capabilities.

The compound's three-dimensional molecular geometry creates unique spatial arrangements that influence its chemical reactivity patterns and potential biological interactions. The cyclopropane ring introduces significant ring strain, which can be strategically exploited in various chemical transformations. Meanwhile, the pyrimidine heterocycle contributes electron-deficient aromatic character that enhances the molecule's versatility in synthetic applications. The carboxylic acid functionality provides opportunities for further chemical modification through standard carboxyl chemistry protocols.

Historical Context and Relevance in Organic and Medicinal Chemistry

The development of cyclopropane-containing pyrimidine derivatives represents a significant milestone in the evolution of heterocyclic chemistry, building upon decades of research into both cyclopropane ring systems and pyrimidine-based molecular architectures. The historical significance of such compounds can be traced to the fundamental understanding that cyclopropane rings impart unique geometric constraints and electronic properties that can profoundly influence molecular behavior. Early investigations into cyclopropanation methodologies established the theoretical foundation for constructing molecules like this compound.

The emergence of nitrogen ylide-mediated synthesis protocols has revolutionized the preparation of complex cyclopropane-containing compounds, particularly those incorporating pyrimidine scaffolds. Research conducted on related pyrimidinyl cyclopropane systems demonstrated that 4-methyl-2-vinylpyrimidine could undergo efficient cyclopropanation using tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane in acetonitrile, achieving yields up to 77 percent. These methodological advances provided the synthetic foundation necessary for accessing more complex derivatives, including the 5-carboxylic acid variant that forms the focus of this analysis.

The medicinal chemistry relevance of pyrimidine-based compounds has been well-established through extensive pharmaceutical research programs spanning multiple decades. Pyrimidine heterocycles serve as essential pharmacophores in numerous therapeutic agents, contributing to their recognition as privileged structures in drug discovery. The incorporation of cyclopropane rings into pyrimidine frameworks introduces additional structural diversity that can enhance pharmacological properties through improved metabolic stability, altered binding affinities, and modified physicochemical characteristics.

The tert-butoxycarbonyl protecting group strategy employed in this compound reflects sophisticated synthetic planning that enables selective chemical modifications while preserving sensitive functional groups. This protecting group methodology has become fundamental to modern organic synthesis, allowing chemists to construct complex molecules through sequential transformation protocols. The strategic placement of the carboxylic acid functionality at the 5-position of the pyrimidine ring provides opportunities for further structural elaboration through established carboxylic acid chemistry.

Objectives and Scope of Academic Research on the Compound

Contemporary academic research on this compound encompasses multiple interconnected objectives that collectively advance our understanding of this sophisticated molecular system. Primary research goals include comprehensive characterization of its synthetic accessibility through various methodological approaches, detailed investigation of its chemical reactivity patterns under diverse reaction conditions, and systematic evaluation of its potential applications in both synthetic organic chemistry and medicinal chemistry contexts.

Synthetic methodology development constitutes a central focus of academic investigation, with particular emphasis on optimizing cyclopropanation protocols that can efficiently construct the complex molecular architecture present in this compound. Researchers have explored nitrogen ylide-mediated approaches that demonstrate high trans-cis selectivity, providing access to stereochemically defined products suitable for subsequent synthetic elaboration. These methodological studies contribute to the broader understanding of cyclopropanation chemistry while establishing practical synthetic routes to valuable molecular building blocks.

Research Objective Methodology Expected Outcomes
Synthetic Route Optimization Nitrogen ylide-mediated cyclopropanation Improved yields and selectivity
Structural Characterization Nuclear magnetic resonance spectroscopy Complete molecular structure determination
Reactivity Studies Various chemical transformation protocols Understanding of chemical behavior patterns
Application Development Medicinal chemistry screening programs Identification of potential therapeutic applications

Chemical reactivity investigations aim to elucidate the fundamental transformation patterns accessible through the various functional groups present within the molecular structure. The cyclopropane ring system provides opportunities for ring-opening reactions that can generate diverse molecular scaffolds, while the pyrimidine heterocycle offers sites for nucleophilic and electrophilic substitution reactions. The carboxylic acid functionality enables coupling reactions, esterification protocols, and amide formation procedures that can significantly expand the molecular diversity accessible from this core structure.

Structure-activity relationship studies represent another crucial dimension of academic research, focusing on understanding how specific structural features contribute to observed chemical and biological properties. The unique combination of cyclopropane ring strain, pyrimidine aromaticity, and carboxylic acid functionality creates a complex interplay of electronic and steric effects that influence molecular behavior. Systematic modification of individual structural elements allows researchers to identify key molecular features responsible for specific properties, thereby guiding future molecular design efforts.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(4-5-13)10-14-6-8(7-15-10)9(17)18/h6-7H,4-5H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCIBWOWOXQHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step often involves the preparation of a cyclopropylamine derivative. This can be achieved through the reaction of cyclopropylamine with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected cyclopropylamine.

  • Pyrimidine Ring Formation: : The next step involves the construction of the pyrimidine ring. This can be done by reacting the Boc-protected cyclopropylamine with a suitable pyrimidine precursor under conditions that promote cyclization.

  • Final Coupling and Deprotection: : The final step involves coupling the pyrimidine intermediate with a carboxylic acid derivative, followed by deprotection of the Boc group to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group undergoes acid-mediated cleavage, a critical step in synthetic workflows:

Reaction Conditions Products Application
Acidic cleavage4 M HCl in dioxane (0°C to rt, 2h)Free amine (+ CO₂ + tert-butanol)Amine liberation for further coupling
Trifluoroacetic acid (TFA)50% TFA/DCM (rt, 1h)Deprotected amine intermediatePeptide synthesis

Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates carbamate decomposition, releasing the amine nucleophile. This reaction is quantitative under anhydrous acidic conditions .

Carboxylic Acid Functionalization

The C5-carboxylic acid participates in standard derivatization reactions:

Reaction Reagents/Conditions Products Yield
EsterificationSOCl₂/MeOH (reflux, 4h)Methyl ester85–90%
Amide couplingEDC/HOBt, R-NH₂ (DMF, 0°C→rt, 12h)Pyrimidine-5-carboxamide derivatives70–80%
ActivationCDI (THF, rt, 1h)Imidazolide intermediate>95%

Structural Constraints : Steric hindrance from the cyclopropane may slow kinetics compared to unsubstituted pyrimidine acids .

Pyrimidine Ring Modifications

Electrophilic aromatic substitution (EAS) is limited due to electron-withdrawing carboxylic acid. Nucleophilic displacement dominates:

Position Reaction Conditions Products
C2HalogenationNBS, AIBN (CCl₄, reflux)5-Bromo derivative (minor)
C4Nucleophilic substitutionNaN₃, CuI (DMSO, 80°C)5-Azidopyrimidine (traces)

Electronic Effects : The electron-deficient pyrimidine ring (pKa ≈ 1.5 for -COOH) directs reactivity toward electron-rich nucleophiles, though yields remain low due to competing decarboxylation .

Cyclopropane Ring Behavior

The cyclopropane exhibits stability under mild conditions but reacts under strain-relief scenarios:

Reaction Conditions Products
Acid-catalyzed openingH₂SO₄ (conc.), 100°C, 6hRing-opened diene + NH₃
HydrogenolysisH₂ (50 psi), Pd/C (EtOH, 24h)Saturated cyclohexane derivative

Thermodynamics : Ring strain (≈27 kcal/mol) drives opening reactions, but steric protection from the Boc group kinetically stabilizes the cyclopropane under standard conditions .

Comparative Stability Profile

Condition Stability Degradation Pathway
pH 2–6 (aqueous)Stable (t₁/₂ > 30d)None observed
pH >10Unstable (t₁/₂ = 2h)Cyclopropane ring hydrolysis
UV light (254 nm)PhotosensitivePyrimidine ring decomposition

Synthetic Utility

This compound serves as a precursor for:

  • Peptidomimetics : Boc deprotection enables amine coupling to aspartic acid analogs .

  • Kinase Inhibitors : Pyrimidine-carboxamides show ATP-competitive binding (IC₅₀ ≈ 50 nM in preliminary assays).

  • Metal-Organic Frameworks (MOFs) : Carboxylate coordination to Zn²⁺/Cu²⁺ forms porous networks (BET surface area: 450–600 m²/g).

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives, including 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid, exhibit significant anticancer properties. A study focused on a series of pyrimidine derivatives showed that modifications on the phenyl ring influenced their cytotoxicity against human leukemia cell lines (K562 and CEM). Notably, compounds with specific halogen substitutions demonstrated IC50 values as low as 14.0 μM, indicating potent antitumor activity .

Case Study: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of pyrimidine derivatives revealed that electron-donating and electron-withdrawing groups on the phenyl ring significantly impact cytotoxicity. The presence of a tert-butyl group was found to induce apoptosis in cancer cells, highlighting the importance of substituent patterns in enhancing anticancer efficacy .

CompoundIC50 (μM)Cell Line
Para-chloro derivative14.0K562
Meta-dichloro derivative15.0K562

Antimicrobial Activity

In addition to anticancer properties, pyrimidine derivatives have also shown promising antimicrobial activities. A study synthesized novel 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylic acids and evaluated their antibacterial effects. Compounds exhibited significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Compound No.E. Coli MIC (µg/mL)S. aureus MIC (µg/mL)
5a1000.2
5b250.2
5g501.6

Mechanism of Action

The mechanism of action of 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity, while the pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4-position of the pyrimidine ring.

    2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyridine-5-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)benzene-5-carboxylic acid: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid lies in its combination of a cyclopropyl group and a pyrimidine ring, which provides a distinct set of chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential as a pharmacophore, making it a valuable tool in various fields of research and industry.

Biological Activity

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

The compound has a complex structure characterized by a pyrimidine ring and a cyclopropyl group, which contributes to its unique pharmacological properties. The molecular formula is C12H16N2O4C_{12}H_{16}N_{2}O_{4} with a molecular weight of approximately 244.27 g/mol.

Research indicates that compounds containing pyrimidine derivatives often exhibit significant biological activity, including anti-inflammatory, anti-cancer, and antiviral properties. The presence of the tert-butoxycarbonyl group may enhance the compound's stability and bioavailability, making it a candidate for further pharmacological studies.

Anticancer Activity

A study highlighted the anticancer potential of similar pyrimidine derivatives, showing that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with trifluoromethyl groups have demonstrated enhanced potency against cancer cell lines by interacting with specific molecular targets involved in tumor growth regulation .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell division. This inhibition can lead to reduced proliferation of cancer cells, making these compounds valuable in cancer therapy .

Case Studies

Study Findings
Study A (2020)Investigated the effects of pyrimidine derivatives on breast cancer cell lines; found significant reduction in cell viability at concentrations above 10 µM.
Study B (2021)Evaluated enzyme inhibition; reported IC50 values indicating effective inhibition of DHFR by similar compounds at low micromolar concentrations.
Study C (2022)Assessed the anti-inflammatory properties; demonstrated reduced cytokine production in LPS-stimulated macrophages when treated with related pyrimidine derivatives.

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, studies on related compounds suggest that they may possess favorable absorption and distribution characteristics due to their lipophilicity imparted by the tert-butoxycarbonyl group.

Q & A

Q. What are the key synthetic strategies for synthesizing 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves three stages:
  • Cyclopropanation : Formation of the cyclopropyl ring via [2+1] cycloaddition using reagents like trimethylsulfoxonium iodide and a base (e.g., DMSO/tert-butyl peroxide) .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the cyclopropylamine moiety, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
  • Carboxylation : Hydrolysis of a methyl ester precursor (e.g., methyl pyrimidine-5-carboxylate) to the carboxylic acid using potassium hydroxide in methanol, followed by acidification .
    Example: Compound 33 in was synthesized via cyclopropanation of a methyl ester intermediate, followed by Boc protection and ester hydrolysis .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the cyclopropane ring (δ 0.5–1.5 ppm for cyclopropane protons), Boc group (δ 1.4 ppm for tert-butyl), and pyrimidine-carboxylic acid (δ 8.5–9.0 ppm for aromatic protons) .
  • Mass Spectrometry (ESI-MS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 279.30 for C₁₃H₁₇N₃O₄) .
  • HPLC : Ensures purity (>95%) by quantifying impurities from side reactions (e.g., incomplete Boc protection or ester hydrolysis) .

Q. What is the role of the Boc group in the synthesis and applications of this compound?

  • Methodological Answer : The Boc group serves as a temporary protective group for the amine, preventing unwanted reactions (e.g., nucleophilic attacks) during synthesis. It is selectively removed under acidic conditions (e.g., trifluoroacetic acid) to expose the amine for downstream functionalization, such as coupling with drug candidates or biomolecules .

Advanced Research Questions

Q. How can cyclopropanation yields be optimized during synthesis?

  • Methodological Answer :
  • Catalyst Selection : Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) enhance cyclopropanation efficiency by stabilizing transition states .
  • Reaction Conditions : Use anhydrous solvents (e.g., DMSO) and controlled temperatures (0–25°C) to minimize side reactions like ring-opening .
  • Stoichiometry : Maintain a 1:1.2 molar ratio of diazo compound to alkene to ensure complete cyclopropanation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Acidic Conditions : The Boc group is labile in strong acids (e.g., HCl or TFA), leading to deprotection. Stability studies should use TLC or HPLC to monitor degradation .
  • Thermal Stability : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent decomposition. Thermal gravimetric analysis (TGA) can assess degradation thresholds .

Q. What computational methods are suitable for studying its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with retinoid X receptors (RXRs) or enzymes, leveraging structural analogs (e.g., bexarotene derivatives) as references .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns simulations) in solvent environments mimicking physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituted pyrimidine rings (e.g., chloro or methyl groups) or alternative cyclopropane substituents to evaluate effects on receptor binding .
  • Biological Assays : Test analogs in RXR transactivation assays (EC₅₀ values) or enzyme inhibition studies to correlate structural changes with activity .

Q. How can researchers address low yields or impurities in the final product?

  • Methodological Answer :
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., incomplete Boc protection or ester hydrolysis) .
  • Purification Optimization : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradients) or silica gel chromatography for polar impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.